Ethyl 2,4-dihydroxy-6-[(E)-2-(5-iodo-2-thienyl)vinyl]benzoate
Description
Properties
Molecular Formula |
C15H13IO4S |
|---|---|
Molecular Weight |
416.2 g/mol |
IUPAC Name |
ethyl 2,4-dihydroxy-6-[2-(5-iodothiophen-2-yl)ethenyl]benzoate |
InChI |
InChI=1S/C15H13IO4S/c1-2-20-15(19)14-9(7-10(17)8-12(14)18)3-4-11-5-6-13(16)21-11/h3-8,17-18H,2H2,1H3 |
InChI Key |
QVNHOHCSFDFRCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1O)O)C=CC2=CC=C(S2)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,4-dihydroxy-6-[(E)-2-(5-iodo-2-thienyl)vinyl]benzoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,4-dihydroxybenzoic acid and 5-iodo-2-thiophene.
Esterification: The 2,4-dihydroxybenzoic acid is esterified with ethanol to form ethyl 2,4-dihydroxybenzoate.
Vinylation: The ethyl 2,4-dihydroxybenzoate is then subjected to a Heck reaction with 5-iodo-2-thiophene to introduce the thienyl vinyl group.
Industrial Production Methods:
Types of Reactions:
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form quinones.
Reduction: The vinyl group can be reduced to form the corresponding ethyl derivative.
Substitution: The iodine atom in the thienyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Ethyl 2,4-dihydroxy-6-[(E)-2-(5-thienyl)ethyl]benzoate.
Substitution: Various substituted thienyl derivatives.
Scientific Research Applications
Ethyl 2,4-dihydroxy-6-[(E)-2-(5-iodo-2-thienyl)vinyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its hydroxyl groups.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: May be used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of Ethyl 2,4-dihydroxy-6-[(E)-2-(5-iodo-2-thienyl)vinyl]benzoate involves its interaction with various molecular targets:
Molecular Targets: Enzymes and receptors that interact with the hydroxyl and vinyl groups.
Pathways Involved: The compound may modulate signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Research Findings and Data Tables
Table 2: Comparative Physicochemical Data
| Property | Target Compound | Ethyl 4-(dimethylamino)benzoate | Ethyl 2,4-dihydroxybenzoate |
|---|---|---|---|
| Molecular Weight (g/mol) | ~430.2 (calculated) | 193.24 | 196.16 |
| Solubility in Water | Low (hydroxyls vs. iodine’s hydrophobicity) | Moderate (amine enhances solubility) | Moderate (polar hydroxyls) |
| UV-vis λmax (nm) | ~350–400 (conjugated system) | ~290 (aromatic π→π*) | ~310 (phenolic transitions) |
| Thermal Stability | Moderate (iodine may lower decomposition T) | High | High |
Table 3: Reactivity in Polymerization (Resin Systems)
| Compound | Degree of Conversion (%) | Effect of DPI Co-initiator |
|---|---|---|
| Ethyl 4-(dimethylamino)benzoate | 75 ± 3 | Minimal enhancement |
| Target Compound | Not tested | Likely low (no amine for radical generation) |
| 2-(dimethylamino)ethyl methacrylate | 60 ± 2 | Significant improvement with DPI |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
